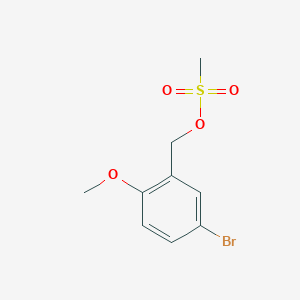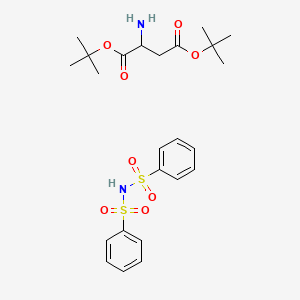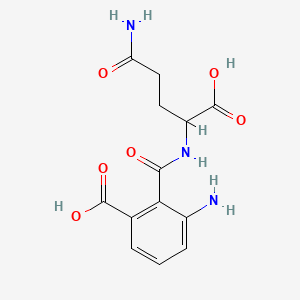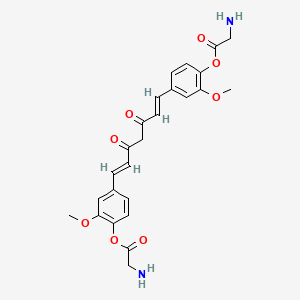
Di-O-glycinoylcurcumin Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-O-glycinoylcurcumin Dihydrochloride is a derivative of curcumin, a natural phenolic compound found in the turmeric plant. This compound is known for its potent anti-tumor, anti-inflammatory, and antioxidant properties . It is a yellow solid powder with good solubility and is used in various scientific research applications .
准备方法
The preparation of Di-O-glycinoylcurcumin Dihydrochloride generally involves chemical synthesis. The typical procedure includes reacting curcumin with glycine, followed by acetyl chloride to yield the desired product . The reaction conditions often require a controlled environment to ensure the purity and stability of the compound. Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures.
化学反应分析
Di-O-glycinoylcurcumin Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often involving reagents like sodium hydroxide or hydrochloric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Di-O-glycinoylcurcumin Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用机制
The mechanism of action of Di-O-glycinoylcurcumin Dihydrochloride involves multiple molecular targets and pathways. It induces apoptosis in cancer cells and inhibits phorbol ester-induced protein kinase C activity . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress and inflammation.
相似化合物的比较
Di-O-glycinoylcurcumin Dihydrochloride is unique due to its glycinoyl modification, which enhances its solubility and bioavailability compared to natural curcumin. Similar compounds include:
Di-O-piperoyl curcumin: Another modified curcumin derivative with high anticancer potential.
Curcumin glucuronide: A metabolite of curcumin with different pharmacokinetic properties.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced stability and bioavailability.
These compounds share some biological activities with this compound but differ in their chemical structure and specific applications.
属性
分子式 |
C25H26N2O8 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
[4-[(1E,6E)-7-[4-(2-aminoacetyl)oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-aminoacetate |
InChI |
InChI=1S/C25H26N2O8/c1-32-22-11-16(5-9-20(22)34-24(30)14-26)3-7-18(28)13-19(29)8-4-17-6-10-21(23(12-17)33-2)35-25(31)15-27/h3-12H,13-15,26-27H2,1-2H3/b7-3+,8-4+ |
InChI 键 |
PQKWQYCQFFFWCA-FCXRPNKRSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





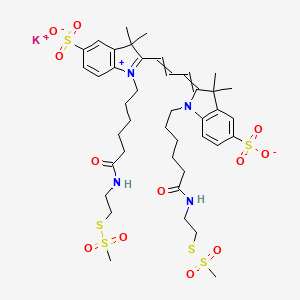

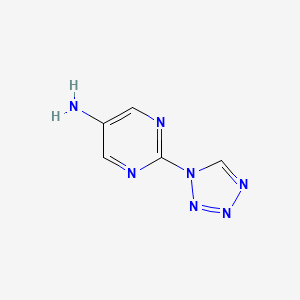
![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
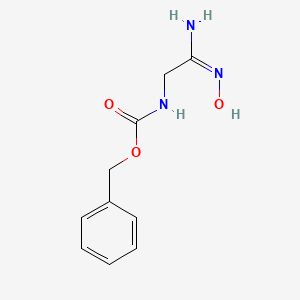
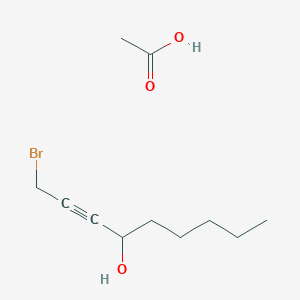
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
